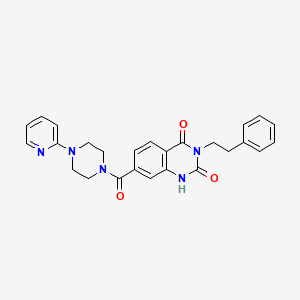

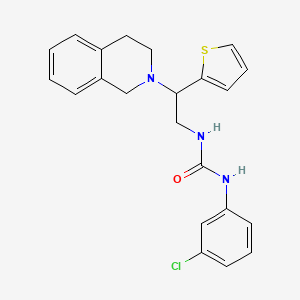

(E)-N-((4,6-bis(diméthylamino)-1,3,5-triazin-2-yl)méthyl)-3-(thiophène-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

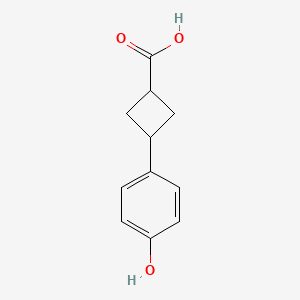

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H20N6OS and its molecular weight is 332.43. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électronique organique et optoélectronique

La structure du composé suggère des applications potentielles dans l'électronique organique et l'optoélectronique. Les chercheurs ont exploré son utilisation dans les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et les transistors à effet de champ organiques (OFET). Son noyau de triazine riche en électrons et son fragment de thiophène conjugué en font un candidat intéressant pour la conception de semi-conducteurs organiques efficaces .

Photocatalyse et réactions photoredox

Les photocatalyseurs jouent un rôle crucial dans l'exploitation de l'énergie solaire pour les transformations chimiques. Les propriétés photoactives de ce composé le rendent adapté aux réactions photocatalytiques, notamment l'évolution de l'hydrogène, la réduction du dioxyde de carbone et la synthèse organique. Sa structure à base de triazine facilite le transfert d'électrons lors des processus photoredox .

Sondes fluorescentes et capteurs

Les chercheurs ont utilisé ce composé comme une sonde fluorescente en raison de sa forte émission de fluorescence. Il peut se lier sélectivement à des analytes ou des biomolécules spécifiques, ce qui le rend précieux pour l'imagerie cellulaire, la biosensibilité et les applications de délivrance de médicaments. Ses groupes diméthylamino améliorent la solubilité et l'absorption cellulaire .

Agents anticancéreux

Des études préliminaires suggèrent que ce composé présente une activité anticancéreuse prometteuse. Sa structure unique et ses interactions potentielles avec les composants cellulaires en font un composé de tête intéressant pour des investigations plus approfondies. Les chercheurs explorent ses effets cytotoxiques, l'induction de l'apoptose et son potentiel en tant que thérapie ciblée .

Polymérisation et science des matériaux

La réactivité du composé permet des réactions de polymérisation, conduisant à la synthèse de nouveaux polymères. Les chercheurs l'ont incorporé dans des matrices polymères pour des applications telles que les vecteurs de délivrance de médicaments, les revêtements et les membranes. Son squelette à base de triazine confère stabilité et propriétés réglables .

Chimie supramoléculaire et interactions hôte-invité

La chimie supramoléculaire repose sur des interactions non covalentes pour créer des assemblages fonctionnels. Ce composé peut agir comme une molécule hôte, formant des complexes d'inclusion avec des molécules invitées. Les chercheurs étudient son affinité de liaison, sa sélectivité et ses applications potentielles dans la reconnaissance moléculaire et la délivrance de médicaments .

Ces applications mettent en évidence la polyvalence et l'impact potentiel de (E)-N-((4,6-bis(diméthylamino)-1,3,5-triazin-2-yl)méthyl)-3-(thiophène-2-yl)acrylamide dans divers domaines scientifiques. N'oubliez pas que les recherches en cours peuvent révéler des utilisations supplémentaires et que les collaborations interdisciplinaires continueront à élargir notre compréhension de ce composé intrigant . Si vous avez besoin de plus de détails ou si vous avez d'autres demandes, n'hésitez pas à demander !

Propriétés

IUPAC Name |

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWQQAPHIGHSIU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2574421.png)

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)

![4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide](/img/structure/B2574442.png)